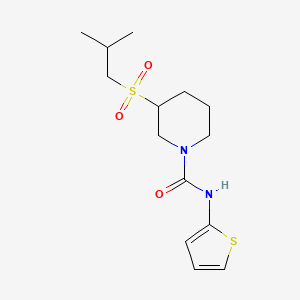

3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S2/c1-11(2)10-21(18,19)12-5-3-7-16(9-12)14(17)15-13-6-4-8-20-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXADPSOHKPACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 253.32 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a thiophene moiety and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Histamine Receptor Modulation : Preliminary studies suggest that the compound may act as an antagonist at histamine receptors, particularly the H4 receptor. This interaction could modulate inflammatory responses and has implications for treating conditions like tinnitus and allergic reactions .

- Inhibition of Cell Proliferation : Research indicates that derivatives similar to this compound exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. This suggests potential applications in oncology .

- Apoptosis Induction : Some studies have shown that related piperidine derivatives can induce apoptosis in specific cancer cell lines, indicating that this compound may share similar properties .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

| Study | Biological Activity | Cell Line/Model | Key Findings |

|---|---|---|---|

| Study A | H4 Receptor Antagonism | Human mast cells | Reduced histamine release |

| Study B | IDH Inhibition | Cancer cell lines | Decreased proliferation rates |

| Study C | Apoptosis Induction | C. auris | Induced cell cycle arrest |

Case Study 1: Histamine Receptor Antagonism

In a controlled experiment involving human mast cells, this compound demonstrated significant inhibition of histamine release when treated with allergenic stimuli. This effect was dose-dependent and suggests a mechanism for alleviating allergic responses.

Case Study 2: Cancer Cell Proliferation

A series of in vitro assays were conducted on various cancer cell lines to evaluate the efficacy of the compound as an IDH inhibitor. Results indicated that treatment with the compound led to a notable decrease in cell viability, supporting its potential as an anti-cancer agent.

Case Study 3: Apoptotic Effects

In studies involving C. auris, a pathogenic yeast, derivatives of the compound were shown to induce significant apoptotic cell death. The mechanism involved disruption of mitochondrial integrity and activation of caspase pathways, highlighting its potential for antifungal therapy.

Comparison with Similar Compounds

Structural Analogues of Piperidine-1-Carboxamide Derivatives

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Key Observations:

Sulfonyl vs. Heterocyclic Substituents: The target compound’s 2-methylpropanesulfonyl group (electron-withdrawing) contrasts with danicamtiv’s pyrazole sulfonyl (), which enhances metabolic stability but may reduce solubility compared to non-sulfonyl analogs like BMS-694153 () .

Compounds like 4e () replace thiophene with bulkier dihydrocyclopenta[b]thiophen, likely altering steric interactions with targets .

Synthetic Routes : The target compound’s synthesis likely involves sulfonylation of a piperidine precursor, whereas analogs such as Compound 36 () require nitro reduction and benzodiazol cyclization .

Pharmacological and Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ≈ 340–360 g/mol, estimated) is comparable to danicamtiv (MW 459.09 g/mol, ) but smaller than BMS-694153. The sulfonyl group may improve aqueous solubility relative to lipophilic analogs like Compound 4e () .

- Biological Activity: Danicamtiv’s inotropic activity () suggests that sulfonyl-piperidine-carboxamides can modulate cardiac ion channels, while BMS-694153’s CGRP antagonism highlights versatility in receptor targeting. The absence of halogenation in the target compound may reduce off-target toxicity compared to fluorinated analogs .

Structural-Activity Relationship (SAR) Insights

- Piperidine Core Flexibility: Rigid substituents (e.g., quinazolinone in BMS-694153) enhance receptor selectivity, whereas flexible sulfonyl groups (target compound) may allow broader conformational adaptability .

- Thiophene vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.